molecular formula C8H15N4O13P3 B12077322 [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12077322
M. Wt: 468.15 g/mol
InChI Key: GCYYBBDIYHRTCW-UHFFFAOYSA-N
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Description

The compound [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that features a triazine ring, a hydroxyoxolan ring, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps. One common approach is the alkylation of triazine derivatives. For instance, the reaction of 5-amino-substituted triazolo[1,5-a][1,3,5]triazin-7(3H)-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurs selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The triazine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can yield various substituted triazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biology, the compound has potential applications in the study of nucleic acids and enzyme interactions. Its phosphate groups make it a candidate for use in biochemical assays and as a mimic of natural nucleotides.

Medicine

In medicine, the compound’s triazine ring is of interest due to its potential antiviral and anticancer properties. Research is ongoing to explore its efficacy and safety in therapeutic applications .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The triazine ring can interact with enzyme active sites, potentially inhibiting their activity. The phosphate groups can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its combination of a triazine ring and multiple phosphate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[[5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYBBDIYHRTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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